

# 3-Bromo-4-hydroxybenzonitrile physical and chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzonitrile

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## An In-depth Technical Guide to 3-Bromo-4-hydroxybenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. **3-Bromo-4-hydroxybenzonitrile** is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols.

## Physical and Chemical Properties

**3-Bromo-4-hydroxybenzonitrile** is an organic halogenated aromatic compound.<sup>[1]</sup> It consists of a benzene ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a nitrile functional group.<sup>[1]</sup>

Table 1: General and Physical Properties of **3-Bromo-4-hydroxybenzonitrile**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO	[1][3]
Molecular Weight	198.02 g/mol	[3][4]
CAS Number	2315-86-8	[1][3][5]
Appearance	White to off-white, cream to pale brown crystalline solid/powder.[1][5][6]	[1][5][6]
Melting Point	154-161 °C	[5][6][7][8]
Boiling Point (Predicted)	271.1 ± 25.0 °C	[8][9]
Density (Predicted)	1.79 ± 0.1 g/cm <sup>3</sup>	[8][9]
pKa (Predicted)	6.30 ± 0.18	[8]
LogP	2.02638	[9]

Table 2: Solubility of **3-Bromo-4-hydroxybenzonitrile**

Solvent	Solubility	Source(s)
Water	Sparingly soluble/Insoluble	[1][7]
Methanol	Soluble	[7][8]
Ethanol	Soluble	[1]
Acetone	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Chloroform	Slightly Soluble	[8]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromo-4-hydroxybenzonitrile**.

Table 3: Spectroscopic Identifiers for **3-Bromo-4-hydroxybenzonitrile**

Spectroscopic Identifier	Value	Source(s)
SMILES	<chem>Oc1ccc(cc1Br)C#N</chem>	
InChI	1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H	
InChIKey	HLHNOIAOWQFNGW-UHFFFAOYSA-N	[8]

Available spectral information includes  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][10] A reported  $^1\text{H}$  NMR spectrum in DMSO- $d_6$  shows signals at  $\delta=8.04$  (d,  $J=2.2\text{Hz}$ , 1H), 7.63 (dd,  $J=2.2\text{Hz}$ , 8.5Hz, 1H), and 7.04 (d,  $J=8.5\text{Hz}$ , 1H).[11]

## Chemical Reactivity and Synthesis

The chemical reactivity of **3-Bromo-4-hydroxybenzonitrile** is dictated by its three functional groups: the nitrile, the hydroxyl group, and the bromine atom on the aromatic ring. This trifunctionality makes it a versatile intermediate in organic synthesis.[12]

- Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in addition reactions.[2]
- Hydroxyl Group: The phenolic oxygen can undergo etherification or esterification.[12]
- Bromo Substituent: The bromine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][12]

The presence of these groups allows for its use as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands in medicinal chemistry.[1]

## Experimental Protocols

Synthesis of **3-Bromo-4-hydroxybenzonitrile**

A common method for the synthesis of **3-Bromo-4-hydroxybenzonitrile** involves the bromination of 4-hydroxybenzonitrile.[\[11\]](#)

Materials:

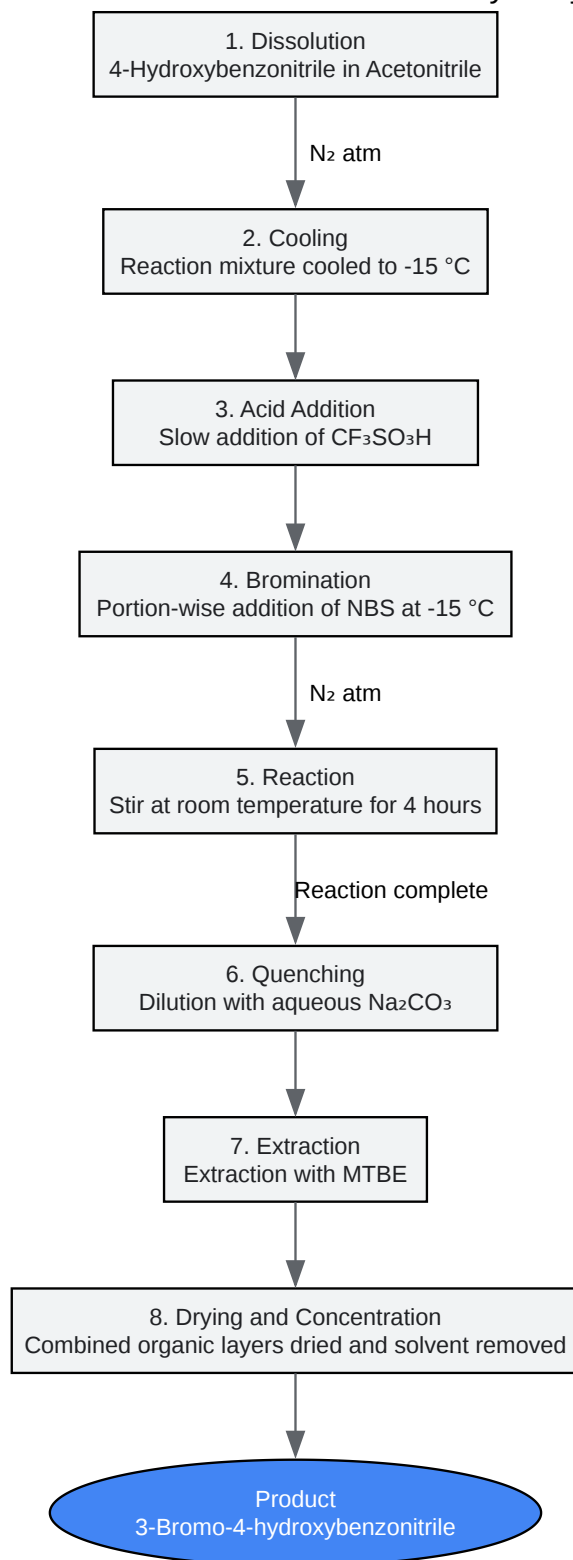
- 4-Hydroxybenzonitrile
- Acetonitrile
- Trifluoromethanesulfonic acid ( $\text{CF}_3\text{SO}_3\text{H}$ )
- N-bromosuccinimide (NBS)
- Aqueous sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Methyl tert-butyl ether (MTBE)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-hydroxybenzonitrile (1 equivalent) in acetonitrile under a nitrogen atmosphere.
- Cool the reaction mixture to  $-15\text{ }^\circ\text{C}$ .
- Slowly add trifluoromethanesulfonic acid (1 equivalent).
- While maintaining the temperature at  $-15\text{ }^\circ\text{C}$ , add N-bromosuccinimide (1.1 equivalents) in several portions.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours under a nitrogen atmosphere.
- Once the starting material is consumed (monitored by a suitable method, e.g., TLC or LC-MS), dilute the reaction mixture with aqueous sodium carbonate.
- Extract the product with methyl tert-butyl ether three times.

- Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield **3-bromo-4-hydroxybenzonitrile** as a white solid.[11]

## General Synthesis Workflow for 3-Bromo-4-hydroxybenzonitrile



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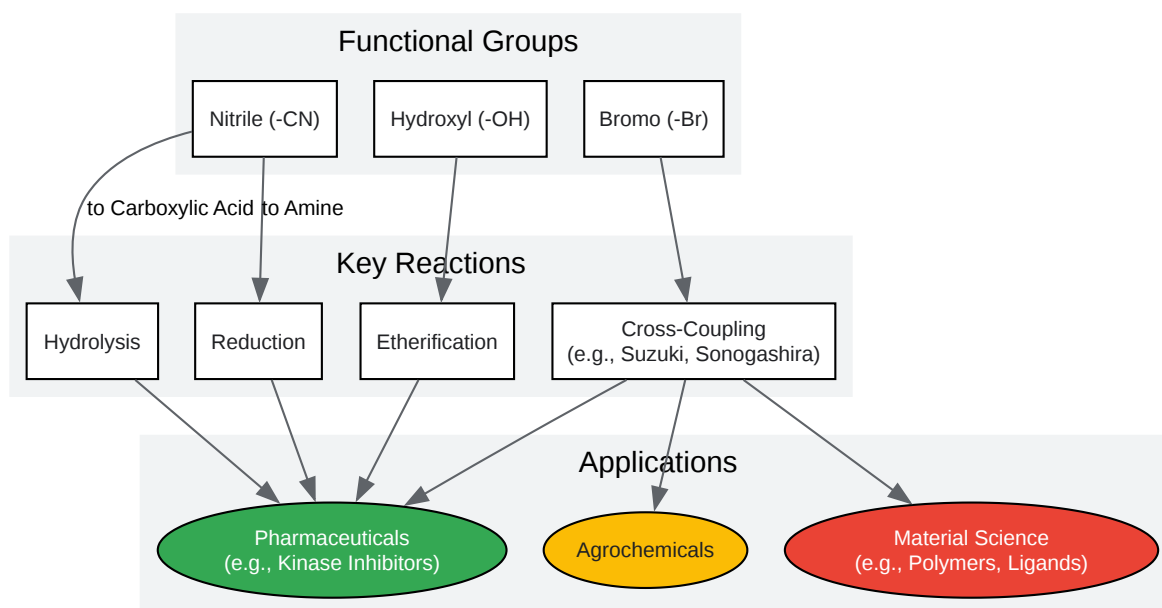
## Synthesis Workflow

## Applications and Safety

**3-Bromo-4-hydroxybenzonitrile** is primarily used as a research chemical and an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1]

Safety Information: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). [4] It may also cause skin and serious eye irritation, as well as respiratory irritation.[4] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.

## Reactivity and Applications of 3-Bromo-4-hydroxybenzonitrile

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## Chemical Reactivity and Applications

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